N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is particularly interesting due to its unique structure, which combines a benzenesulfonyl group with a tetrahydroquinoline and an ethylthiophene sulfonamide moiety.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide are Cathepsin C, CELA1, and CELA3A . These enzymes play crucial roles in various biological processes, including cell and tissue necrosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the downstream effects of these enzymes, thereby preventing cell and tissue necrosis .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets, Cathepsin C, CELA1, and CELA3A . By inhibiting these enzymes, the compound disrupts the pathways leading to cell and tissue necrosis .
Pharmacokinetics
Similar compounds have been found to be very stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays .
Result of Action
The inhibition of Cathepsin C, CELA1, and CELA3A by this compound results in the prevention of cell and tissue necrosis . This is achieved by disrupting the normal function of these enzymes, thereby preventing the downstream effects that lead to necrosis .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, thereby exhibiting potential anticancer properties . Additionally, it interacts with bacterial enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are involved in bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by targeting CA IX, leading to a reduction in tumor growth . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and thereby reducing the production of bicarbonate ions, which are essential for tumor cell survival under hypoxic conditions . In bacterial cells, it inhibits MurD and GlmU enzymes, which are critical for peptidoglycan synthesis, leading to impaired cell wall formation and bacterial death . These interactions underscore the compound’s potential as both an anticancer and antimicrobial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inhibiting CA IX and bacterial enzymes, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and bacterial infections without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may exhibit different levels of activity and toxicity, which are important considerations for its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its accumulation in target tissues enhances its therapeutic efficacy, while its distribution profile helps minimize off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it may be directed to specific subcellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for its effective inhibition of CA IX and bacterial enzymes.
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another approach involves the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods often employ environment-friendly one-pot tandem protocols involving reagents like 1,2-dichloroethane and strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and alcohols
Common reagents used in these reactions include benzenesulfonyl chloride, sodium hydroxide, and various catalysts. Major products formed from these reactions include sulfonamides and sulfonamide esters .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: It has been studied for its antibacterial and antiviral properties.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals and other bioactive substances.
Comparison with Similar Compounds
Similar compounds to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide include other benzenesulfonyl derivatives of heterocycles, such as:
- N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ)
- 4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH2 BS-THQ)
These compounds share similar structural features but differ in their specific biological activities and solubility properties. This compound is unique due to its combination of a benzenesulfonyl group with a tetrahydroquinoline and an ethylthiophene sulfonamide moiety, which contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-2-18-12-13-21(28-18)29(24,25)22-17-11-10-16-7-6-14-23(20(16)15-17)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPLSQBARGRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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